molecular formula C11H15NO2 B072417 Butyl N-phenylcarbamate CAS No. 1538-74-5

Butyl N-phenylcarbamate

Cat. No.: B072417
CAS No.: 1538-74-5
M. Wt: 193.24 g/mol
InChI Key: ZTIMKJROOYMUMU-UHFFFAOYSA-N
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Description

Butyl N-phenylcarbamate, also known as butyl phenylcarbamate, is an organic compound with the molecular formula C11H15NO2. It is a type of carbamate ester derived from the reaction of butanol and phenyl isocyanate. This compound is known for its stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of butanol with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate ester.

Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where butanol and phenyl isocyanate are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Butyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Produces carbamates or ureas.

    Reduction: Produces amines or alcohols.

    Substitution: Produces substituted carbamates or phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various carbamate derivatives, including butyl N-phenylcarbamate. For instance, a series of substituted benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds derived from this compound exhibited significant inhibition percentages comparable to standard drugs like indomethacin, suggesting their potential as therapeutic agents in managing inflammation .

Compound Inhibition Percentage Standard Drug
4a54.239%Indomethacin
4i54.130%Indomethacin

Antimicrobial Properties

The antimicrobial activity of N-phenylcarbamates has also been explored extensively. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Fungicidal Activity

This compound derivatives have demonstrated fungicidal properties against plant pathogens such as Botrytis cinerea. Research indicates that these compounds can be effective in controlling fungal diseases in crops, contributing to agricultural productivity .

Fungicide Target Pathogen Efficacy
N-PhenylcarbamateBotrytis cinereaSignificant Inhibition

Polymer Chemistry

In material science, this compound is utilized as a precursor in synthesizing polymeric materials. Its ability to form stable bonds makes it suitable for creating high-performance polymers used in coatings and adhesives .

Case Study 1: Anti-inflammatory Screening

A research team synthesized several derivatives of this compound and evaluated their anti-inflammatory effects through in vivo testing. The study concluded that specific derivatives exhibited promising results, leading to further exploration into their mechanisms and potential clinical applications .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound demonstrated its effectiveness against common fungal pathogens in crops. The results indicated a notable reduction in disease incidence compared to untreated controls, underscoring its potential as an eco-friendly fungicide .

Comparison with Similar Compounds

Biological Activity

Butyl N-phenylcarbamate, a carbamate derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁NO₂ and is characterized by its butyl chain attached to a phenyl carbamate moiety. This structure influences its solubility and reactivity, which are critical for its biological efficacy.

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, Aromatic

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenol with butyl chloroformate in the presence of a base. An alternative method includes the use of carbon dioxide and aniline with dibutyltin dialkoxide as a catalyst. These methods yield this compound effectively, allowing for further exploration of its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains : Candida albicans, Aspergillus niger

The compound demonstrated comparable or superior activity to standard antibiotics such as ciprofloxacin and antifungals like nystatin .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vivo studies using carrageenan-induced rat paw edema models showed that derivatives of this compound exhibited significant inhibition of inflammation, with percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The anti-inflammatory effects are likely mediated through inhibition of cyclooxygenase enzymes (COX), specifically COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins .

Case Studies

  • Antimicrobial Efficacy Study : A recent study tested various carbamate derivatives against multiple bacterial and fungal strains. This compound showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .
  • Inflammation Model : In an experimental model of inflammation in rats, this compound derivatives were administered, resulting in significant reduction in paw swelling compared to control groups. The compounds were evaluated for their potential as safer alternatives to traditional NSAIDs due to their selective action on COX-2 .

Properties

IUPAC Name

butyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIMKJROOYMUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165422
Record name Phenylcarbamic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-74-5
Record name Phenylcarbamic acid butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl carbanilate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylcarbamic acid butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl carbanilate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of Butyl N-phenylcarbamate in chemical synthesis?

A1: this compound is identified as a product in the oxidative carbonylation of aniline. This reaction, utilizing cobalt-based catalytic systems, yields this compound alongside N,N′-diphenylurea. [, ]

Q2: Are there alternative methods for synthesizing this compound beyond oxidative carbonylation?

A2: Yes, research highlights a direct synthesis route for carbamates, including this compound. This method utilizes carbon dioxide and amines in the presence of titanium alkoxides like titanium n-butoxide (Ti(OnBu)4). This approach offers a near-quantitative yield (99%) of this compound from aniline under relatively mild conditions (20 minutes, 5 MPa CO2 pressure). Importantly, the titanium n-butoxide catalyst can be recovered and reused in subsequent reactions. []

Q3: What insights do we have into the molecular structure of this compound?

A3: While specific structural data for this compound isn't provided in the research excerpts, we can infer information from related compounds. For instance, the crystal structure of 2-[(Phenylcarbamoyl)amino]this compound reveals that terminal phenyl rings within the molecule adopt a dihedral angle of 86.3°. Furthermore, the crystal packing is influenced by N—H⋯O hydrogen bonds, leading to the formation of chains along the [] direction. These chains further organize into parallel C(4) and R 1 2(6) graph-set motifs. []

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